molecular formula C22H16BrClN4O3 B2474109 N-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 923192-36-3

N-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2474109
CAS No.: 923192-36-3
M. Wt: 499.75
InChI Key: OHSWBZQHWDCELD-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C22H16BrClN4O3 and its molecular weight is 499.75. The purity is usually 95%.
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Properties

CAS No.

923192-36-3

Molecular Formula

C22H16BrClN4O3

Molecular Weight

499.75

IUPAC Name

N-(4-bromophenyl)-2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H16BrClN4O3/c23-15-5-9-17(10-6-15)26-19(29)13-27-18-2-1-11-25-20(18)21(30)28(22(27)31)12-14-3-7-16(24)8-4-14/h1-11H,12-13H2,(H,26,29)

InChI Key

OHSWBZQHWDCELD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Cl)N=C1

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological significance, and specific activities against various biological targets.

Chemical Structure

The compound features a pyrido-pyrimidine core with substituents that may enhance its pharmacological properties. The presence of bromine and chlorine atoms in the aromatic rings is expected to modulate its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include the formation of the pyrido-pyrimidine framework followed by acylation to introduce the acetamide functional group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds derived from the pyrido-pyrimidine scaffold. For instance, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. In vitro assays reveal that these compounds can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) often comparable to standard antibiotics .

CompoundTarget OrganismMIC (µg/mL)
Compound AE. coli8
Compound BS. aureus16
N-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-...]C. albicans32

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines. For example, in assays involving human breast adenocarcinoma (MCF-7) cells, it was found to induce apoptosis and inhibit cell proliferation at low concentrations (IC50 values often below 10 µM) .

Mechanism of Action:
The anticancer activity is attributed to multiple mechanisms:

  • Cell Cycle Arrest: The compound induces G2/M phase arrest, preventing cancer cells from progressing through the cell cycle.
  • Apoptosis Induction: It activates intrinsic apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and LC3A/B proteins.
  • Topoisomerase Inhibition: It acts as a dual inhibitor of topoisomerase I and II, disrupting DNA replication and transcription processes .

Anti-inflammatory Properties

Additionally, research has indicated that this compound exhibits anti-inflammatory effects by selectively inhibiting cyclooxygenase-2 (COX-2) while sparing COX-1. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

  • In vitro Study on MCF-7 Cells:
    • Objective: To evaluate antiproliferative effects.
    • Results: The compound demonstrated an IC50 of 1.73 µM and induced significant apoptosis as confirmed by DAPI staining and flow cytometry analysis.
  • Antimicrobial Screening:
    • Objective: To assess antimicrobial efficacy against a panel of pathogens.
    • Results: The compound showed promising activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria with MIC values ranging from 8 to 32 µg/mL.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanisms through which it acts include:

  • Disruption of Cell Wall Synthesis : Similar compounds have shown the ability to interfere with bacterial cell wall integrity.
  • Inhibition of Key Enzymes : Targeting specific enzymes crucial for bacterial survival has been noted in related studies.

Case Studies

  • In Vitro Studies :
    • The compound demonstrated promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating effective concentrations for potential clinical use.
    • A study reported MIC values in the low micromolar range against various microbial strains, suggesting its utility as a therapeutic agent.

Anticancer Activity

The anticancer potential of N-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide has been explored through various assays:

  • Mechanism of Action :
    • Enzyme Inhibition : It inhibits enzymes involved in DNA replication and repair.
    • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication processes.

Case Studies

  • Cytotoxicity Assays :
    • In studies involving cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), the compound exhibited IC50 values of 5 µM and 8 µM respectively, indicating potent cytotoxicity.
    • Further investigations revealed that structural modifications could enhance antiproliferative effects significantly.

Comparative Efficacy Table

Cancer Cell LineIC50 (µM)Activity Level
MCF75High
HCT1168Moderate
HeLa12Moderate

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Inhibits key enzymes involved in metabolic pathways.
  • Receptor Interaction : Binds to specific receptors on cell membranes, altering signal transduction pathways.
  • DNA Interaction : Intercalates into DNA, affecting gene expression and cellular processes.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

Answer: The compound features a pyrido[3,2-d]pyrimidine core substituted with a 4-chlorobenzyl group at position 3, a 4-bromophenylacetamide moiety at position 1, and two ketone groups at positions 2 and 3. The 4-bromophenyl group enhances electrophilic substitution potential, while the 4-chlorobenzyl substituent contributes to steric and electronic modulation of the pyrimidine ring. These functional groups collectively influence solubility, hydrogen-bonding capacity, and interactions with biological targets like enzymes or receptors .

Q. What are the standard protocols for synthesizing this compound?

Answer: Synthesis typically involves:

Core formation : Condensation of 4-chlorobenzylamine with pyrido[3,2-d]pyrimidine precursors under reflux in DMSO or acetonitrile .

Acetamide coupling : Reaction of the pyrido-pyrimidine intermediate with 4-bromophenylacetic acid using carbodiimide coupling agents (e.g., EDC/HCl) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization .
Critical parameters include temperature control (60–80°C), anhydrous conditions, and stoichiometric ratios to minimize side products .

Q. What analytical techniques are used to confirm its structural integrity?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 489.74 for C22_{22}H15_{15}Cl3_3N4_4O3_3) .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., dihedral angles between aromatic rings ≈66°) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer: SAR studies should focus on:

  • Substituent variation : Replace 4-bromophenyl with fluorophenyl or methoxyphenyl to assess electronic effects on bioactivity .
  • Core modification : Introduce methyl or cyano groups to the pyrido-pyrimidine scaffold to evaluate steric impacts .
  • Biological assays : Compare IC50_{50} values in kinase inhibition or cytotoxicity assays (e.g., MTT assays on cancer cell lines) .
    Contradictory data from halogen substitutions (e.g., bromine vs. chlorine) may arise due to differences in van der Waals interactions with hydrophobic binding pockets .

Q. What strategies are effective in identifying its biological targets?

Answer:

  • Molecular docking : Screen against kinase databases (e.g., PDB) to predict binding affinity for EGFR or VEGFR2 .
  • Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate interacting proteins from cell lysates .
  • CRISPR-Cas9 knockout : Validate target engagement by observing reduced activity in gene-edited cell lines .

Q. How can conflicting data in pharmacological studies be resolved?

Answer: Contradictions in cytotoxicity or selectivity may stem from:

  • Assay conditions : Varying serum concentrations or incubation times (e.g., 24h vs. 48h) alter metabolic stability .
  • Cellular context : Differential expression of efflux pumps (e.g., P-gp) in cell lines (e.g., HepG2 vs. MCF-7) .
    Resolution requires standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., ATP quantification vs. apoptosis markers) .

Q. What computational approaches are suitable for modeling its interactions?

Answer:

  • Molecular dynamics (MD) : Simulate binding stability with EGFR (100ns trajectories, AMBER force field) .
  • QSAR modeling : Use CoMFA/CoMSIA to correlate substituent descriptors (e.g., logP, polar surface area) with IC50_{50} .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity sites (e.g., HOMO localization on pyrimidine) .

Q. How can derivatization strategies optimize its pharmacokinetic profile?

Answer:

  • Prodrug design : Introduce ester or phosphate groups at the acetamide nitrogen to enhance oral bioavailability .
  • PEGylation : Attach polyethylene glycol chains to reduce renal clearance .
  • Metabolic stability : Replace labile groups (e.g., ketones) with bioisosteres (e.g., trifluoromethyl) .

Q. What methodologies address toxicity and selectivity challenges?

Answer:

  • In vitro toxicity screening : Use hepatocyte models (e.g., HepaRG) to assess CYP450 inhibition .
  • Selective targeting : Conjugate with antibody fragments (e.g., HER2-scFv) for tumor-specific delivery .
  • ADMET profiling : Measure plasma protein binding (ultrafiltration) and BBB permeability (PAMPA assay) .

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